molecular formula C10H14O3 B14603475 Methyl 3-acetyl-3-methylhex-5-ynoate CAS No. 61031-99-0

Methyl 3-acetyl-3-methylhex-5-ynoate

Cat. No.: B14603475
CAS No.: 61031-99-0
M. Wt: 182.22 g/mol
InChI Key: XSHZBFOQEMGHEV-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-3-methylhex-5-ynoate is a structurally complex ester featuring a hex-5-ynoate backbone with acetyl (C(O)CH₃) and methyl (CH₃) substituents at the 3-position. The compound combines an alkyne group (C≡C) at position 5–6, an ester moiety (COOCH₃), and two branching groups (acetyl and methyl), which collectively influence its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

61031-99-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 3-acetyl-3-methylhex-5-ynoate

InChI

InChI=1S/C10H14O3/c1-5-6-10(3,8(2)11)7-9(12)13-4/h1H,6-7H2,2-4H3

InChI Key

XSHZBFOQEMGHEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CC#C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-3-methylhex-5-ynoate typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methylhex-5-ynoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-3-methylhex-5-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation can reduce the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 3-acetyl-3-methylhex-5-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-3-methylhex-5-ynoate involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The acetyl group can undergo hydrolysis, releasing acetic acid and forming a more reactive intermediate that can interact with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Methyl 2-Acetyl-3-(3-Nitrophenyl)-5-Oxohexanoate (): Molecular Formula: C₁₅H₁₇NO₆ Functional Groups: Ester, ketone, nitrophenyl, acetyl. Key Differences: The nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. The oxo group at position 5 contrasts with the alkyne in the target compound, altering conjugation and stability .

Methyl Propiolate (HC≡C-COOCH₃):

  • Molecular Formula : C₄H₄O₂
  • Functional Groups : Ester, alkyne.
  • Key Differences : Simpler structure lacking substituents, leading to lower molecular weight (84.07 g/mol) and higher volatility. The alkyne enables cycloaddition reactions, similar to the target compound .

Methyl 2-Hydroxyacetate ():

  • Molecular Formula : C₃H₆O₃
  • Functional Groups : Ester, hydroxyl.
  • Key Differences : The hydroxyl group increases hydrophilicity, making it more water-soluble than the hydrophobic target compound .

Physical and Chemical Properties

The table below summarizes inferred and literature-derived properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Solubility
Methyl 3-acetyl-3-methylhex-5-ynoate C₁₀H₁₄O₄ (inferred) 198.22 (calculated) Ester, alkyne, acetyl, methyl ~220–240 (est.) Low in water
Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate C₁₅H₁₇NO₆ 307.30 Ester, ketone, nitrophenyl, acetyl >250 (est.) Low (non-polar solvents)
Methyl propiolate C₄H₄O₂ 84.07 Ester, alkyne 144–146 Moderate in ethanol
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, hydroxyl 195–200 High in water

Notes:

  • The target compound’s alkyne and bulky substituents reduce water solubility compared to hydroxylated esters .
  • Nitro groups (e.g., in ’s compound) increase molecular weight and thermal stability .

Research Findings and Implications

Synthetic Utility: The alkyne in this compound is valuable for constructing complex heterocycles, while its analogs (e.g., nitro-substituted esters) are better suited for electrophilic aromatic substitutions .

Thermal Stability :

  • The triple bond in the target compound may lower thermal stability compared to saturated esters like methyl 2-hydroxyacetate, necessitating careful handling during high-temperature reactions .

Solubility Challenges :

  • Hydrophobic substituents (acetyl, methyl) limit aqueous solubility, suggesting compatibility with organic solvents (e.g., DCM, THF) for industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 3-acetyl-3-methylhex-5-ynoate, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

  • Esterification : Reacting the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄).
  • Acetylation : Introducing the acetyl group using acetyl chloride in the presence of a base (e.g., pyridine) to prevent side reactions.
  • Alkyne functionalization : Utilizing Sonogashira coupling for introducing the hex-5-yne moiety under palladium catalysis .
  • Optimization : Yield improvements are achieved by controlling temperature (0–5°C for acetylation to minimize hydrolysis) and using anhydrous solvents.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the acetyl group (δ ~2.1 ppm) and alkyne protons (δ ~1.8–2.0 ppm).
  • FT-IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) and detects impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies involve:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.
  • Light sensitivity : Storage in amber vials at –20°C prevents photodegradation of the alkyne and acetyl groups.
  • Humidity tests : Karl Fischer titration monitors moisture uptake, which can hydrolyze the ester group .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

  • Methodology :

  • Kinetic studies : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., over-acetylation or alkyne dimerization).
  • Computational modeling : DFT calculations predict energy barriers for side reactions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI co-catalysts) .
  • Isolation of by-products : Column chromatography separates side products for structural elucidation via X-ray crystallography .

Q. How do steric and electronic effects influence the compound’s reactivity in Diels-Alder reactions?

  • Methodology :

  • Substituent analysis : Compare reaction rates with dienophiles of varying electron density (e.g., electron-deficient vs. electron-rich dienes).
  • Kinetic isotope effects : Deuterium labeling at the acetyl group assesses steric hindrance during cycloaddition.
  • Theoretical studies : Frontier Molecular Orbital (FMO) theory predicts regioselectivity .

Q. What role does this compound play in modular synthesis of bioactive molecules?

  • Methodology :

  • Click chemistry : The alkyne group participates in Huisgen cycloaddition with azides to generate triazole-linked prodrugs.
  • Enzyme inhibition assays : Test acetylated derivatives for activity against acetylcholinesterase using Ellman’s method .
  • Structure-Activity Relationship (SAR) : Modify the methylhexynyl chain to correlate structural changes with bioactivity .

Q. How can contradictory data on the compound’s catalytic hydrogenation efficiency be resolved?

  • Methodology :

  • Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., catalyst poisoning by sulfur impurities) .
  • Controlled replication : Repeat experiments under standardized conditions (H₂ pressure, Pd/C loading) while monitoring reaction progress via GC-MS .

Q. What degradation pathways dominate under environmental conditions, and how can they be monitored?

  • Methodology :

  • Hydrolysis studies : Track ester cleavage via pH-dependent UV-Vis spectroscopy (λ = 260 nm for liberated carboxylic acid).
  • Photolysis : Expose to UV light (254 nm) and analyze products using High-Resolution Mass Spectrometry (HRMS).
  • Microbial degradation : Use soil microcosms with LC-QTOF-MS to identify biodegradation metabolites .

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